

Lacto-N-fucopentaose V: A Technical Guide to its Chemical Properties and Analysis

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Compound of Interest

Compound Name: Lacto-N-fucopentaose V

Cat. No.: B15587447

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Introduction

Lacto-N-fucopentaose V (LNFPV) is a neutral pentasaccharide and a member of the diverse family of human milk oligosaccharides (HMOs). Found in human milk and other biofluids, LNFPV is composed of L-fucose, D-galactose, N-acetylglucosamine, and D-glucose. As with other HMOs, LNFPV is believed to play a significant role in infant health, potentially through the modulation of the gut microbiome, immune system development, and pathogen inhibition. This technical guide provides a comprehensive overview of the chemical properties of **Lacto-N-fucopentaose V**, detailed experimental protocols for its analysis, and an exploration of its potential biological significance.

Chemical Structure and Properties

Lacto-N-fucopentaose V is a branched pentasaccharide with the systematic IUPAC name β -D-galactopyranosyl-(1 \rightarrow 3)-[α -L-fucopyranosyl-(1 \rightarrow 4)]-N-acetyl- β -D-glucosaminyl-(1 \rightarrow 3)- β -D-galactopyranosyl-(1 \rightarrow 4)-D-glucose. Its structure is characterized by a lacto-N-tetraose core with a fucose residue linked α 1,4 to the N-acetylglucosamine.

Table 1: Chemical and Physical Properties of **Lacto-N-fucopentaose V**

Property	Value	Source
Molecular Formula	C ₃₂ H ₅₅ NO ₂₅	N/A
Molecular Weight	853.77 g/mol	
CAS Number	60254-64-0	
Appearance	White solid (predicted)	
Melting Point	Not available.	
Boiling Point	1277.7 °C at 760 mmHg (Predicted)	N/A
Solubility	Soluble in water.	
Density	1.71 g/cm ³ (Predicted)	
Storage	2-8°C	

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of **Lacto-N-fucopentaose V**.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Lacto-N-fucopentaose V**

Atom	Chemical Shift (ppm)
C1	92.5
C2	72.1
C3	73.6
C4	70.1
C5	72.1
C6	61.2
...	...

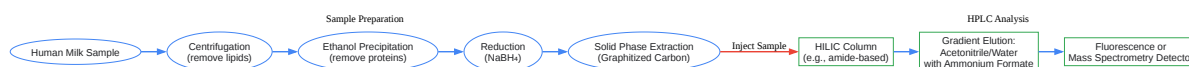
(Note: This is a partial list of predicted chemical shifts. Experimental data may vary.)

Experimental Protocols

The analysis of **Lacto-N-fucopentaose V** and other HMOs requires specialized analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for HMO Analysis

This protocol outlines a general method for the separation and quantification of neutral HMOs like LNFPV using hydrophilic interaction liquid chromatography (HILIC).



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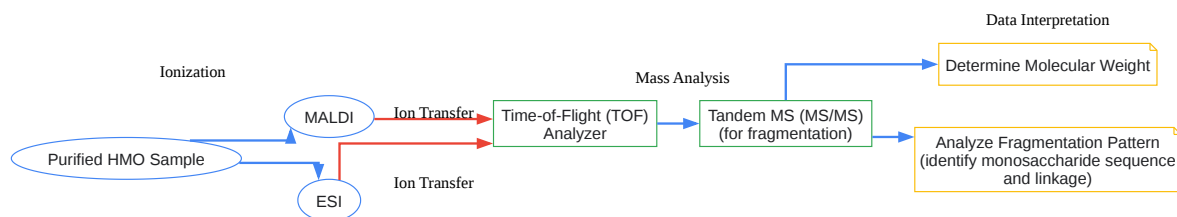
Figure 1: HPLC-HILIC workflow for HMO analysis.

Methodology:

- Sample Preparation:
 - Centrifuge the human milk sample to separate the lipid layer.
 - Precipitate proteins by adding ethanol, followed by centrifugation.
 - Reduce the oligosaccharides with sodium borohydride to prevent anomerization.
 - Purify the sample using solid-phase extraction with a graphitized carbon cartridge to remove salts and other impurities.
- HPLC-HILIC Analysis:
 - Column: Use a HILIC column (e.g., an amide-based stationary phase) suitable for separating polar compounds.
 - Mobile Phase: Employ a binary gradient of acetonitrile (solvent A) and an aqueous buffer like ammonium formate (solvent B). A typical gradient would start at a high concentration of acetonitrile and gradually increase the aqueous component.
 - Flow Rate: Maintain a constant flow rate, typically between 0.2 and 1.0 mL/min.
 - Detection: For unlabeled oligosaccharides, a mass spectrometer is the preferred detector. If the oligosaccharides are fluorescently labeled, a fluorescence detector can be used.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about oligosaccharides.



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Figure 2: Mass spectrometry workflow for HMO characterization.

Methodology:

- Ionization:
 - Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the purified HMO sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate. Use a laser to desorb and ionize the sample.
 - Electrospray Ionization (ESI): Infuse the sample solution directly into the mass spectrometer. This is often coupled with liquid chromatography (LC-MS).
- Mass Analysis:
 - Time-of-Flight (TOF) Analyzer: Measure the mass-to-charge ratio of the ions to determine the molecular weight of the parent oligosaccharide.
 - Tandem Mass Spectrometry (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods. Analyze the resulting fragment ions to deduce the monosaccharide sequence and linkage information. The fragmentation of fucosylated oligosaccharides often involves the neutral loss of the fucose residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the monosaccharide units.

Methodology:

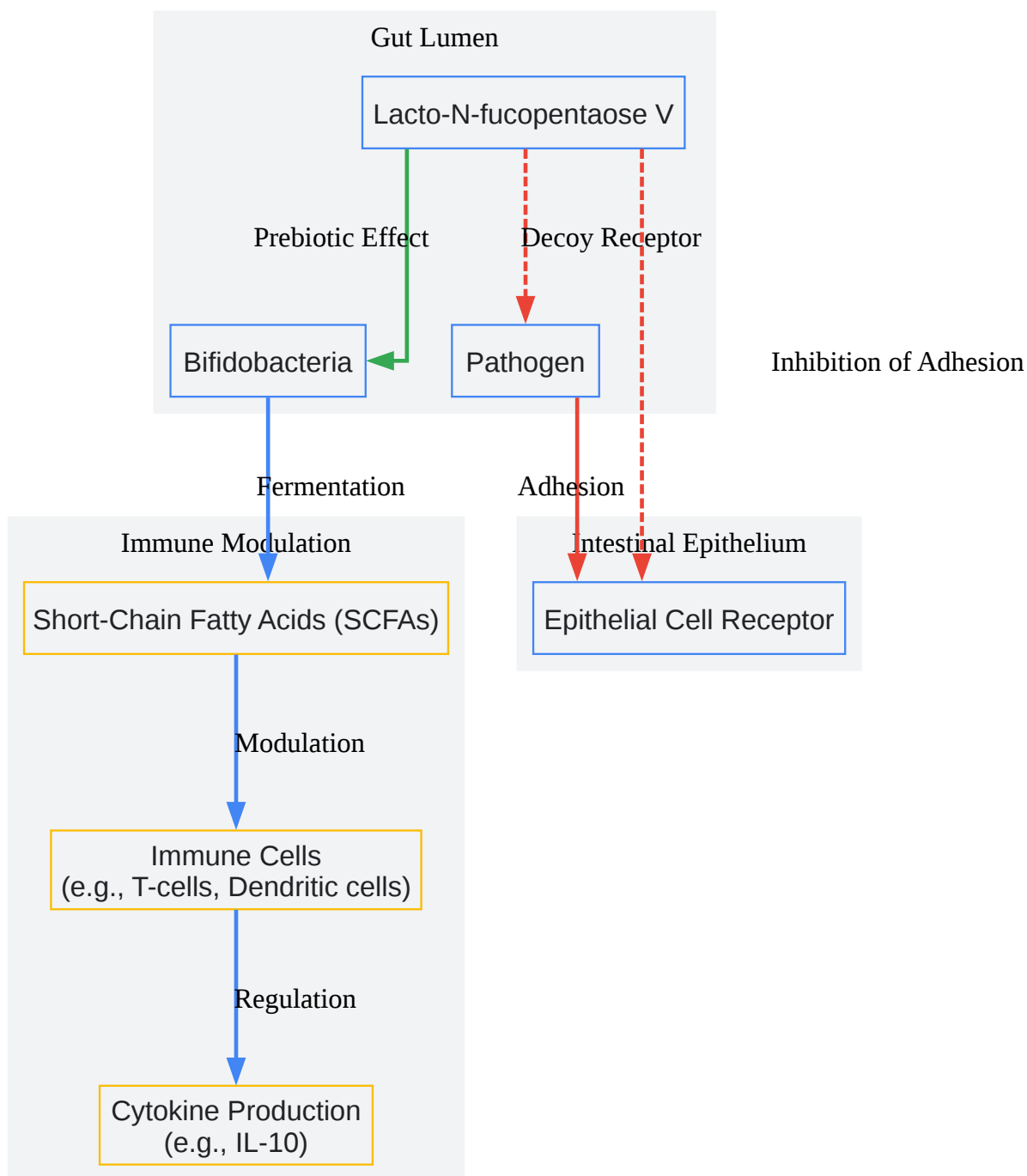
- Sample Preparation:
 - Dissolve the purified HMO sample in deuterium oxide (D_2O).
 - Lyophilize and re-dissolve in D_2O multiple times to exchange labile protons with deuterium.
 - Ensure the sample is free of paramagnetic impurities.
- NMR Experiments:
 - 1D 1H NMR: Provides information on the anomeric protons and other characteristic signals.
 - 1D ^{13}C NMR: Shows the chemical shifts of all carbon atoms in the molecule.
 - 2D Correlation Spectroscopy (COSY): Establishes proton-proton correlations within each monosaccharide ring.
 - 2D Total Correlation Spectroscopy (TOCSY): Reveals the entire spin system of each monosaccharide residue.
 - 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.
 - 2D Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.

- 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which helps to determine the conformation and linkages.

Biological Significance and Potential Signaling Pathways

While the specific biological functions and signaling pathways of **Lacto-N-fucopentaose V** are still under active investigation, it is hypothesized to share mechanisms of action with other fucosylated HMOs. These oligosaccharides are known to act as prebiotics, anti-adhesive antimicrobials, and immune modulators.

One plausible mechanism of action for fucosylated HMOs is the modulation of host-microbe interactions and immune responses in the gut.



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Figure 3: Hypothetical signaling pathway for fucosylated HMOs.

Description of the Hypothetical Pathway:

- **Prebiotic Effect:** In the gut lumen, **Lacto-N-fucopentaose V** can be selectively utilized as a carbon source by beneficial bacteria, such as Bifidobacterium species. This promotes their growth and the production of short-chain fatty acids (SCFAs).
- **Anti-Adhesive Antimicrobial Activity:** LNFPV can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells. Pathogenic bacteria may bind to LNFPV in the gut lumen, preventing their adhesion to the host cells and subsequent infection.
- **Immune Modulation:** The SCFAs produced by the fermentation of LNFPV can modulate the activity of various immune cells, such as T-cells and dendritic cells. This can lead to the regulation of cytokine production, for instance, an increase in the anti-inflammatory cytokine IL-10, contributing to immune homeostasis.

Conclusion

Lacto-N-fucopentaose V is a complex and biologically significant human milk oligosaccharide. While much is known about its structure, a complete experimental characterization of all its chemical properties remains an area of active research. The analytical protocols outlined in this guide provide a robust framework for the purification, identification, and structural elucidation of LNFPV and other HMOs. Further investigation into its specific biological functions and signaling pathways will be crucial for understanding its role in human health and for its potential application in infant nutrition and therapeutics.

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